molecular formula C32H22K2N2O6S2 B1662657 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt CAS No. 65664-81-5

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt

Cat. No.: B1662657
CAS No.: 65664-81-5
M. Wt: 672.9 g/mol
InChI Key: VWLWTJHKQHRTNC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt typically involves the reaction of 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid with potassium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the dipotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The compound is often produced in crystalline form and requires proper storage conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt has numerous applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.

    Biology: Employed in the investigation of protein folding, conformational changes, and protein-protein interactions.

    Medicine: Utilized in diagnostic assays to detect specific proteins and other biomolecules.

    Industry: Applied in the development of biosensors and other analytical tools .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt is unique due to its high binding affinity for nonpolar cavities in proteins and its superior fluorescence properties compared to other similar compounds. This makes it a preferred choice for studying protein folding and conformational changes .

Properties

IUPAC Name

dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLWTJHKQHRTNC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22K2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65664-81-5
Record name 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does Bis-ANS bind to specific amino acids in proteins?

A1: While Bis-ANS primarily targets hydrophobic regions, studies have identified specific amino acid sequences within these regions as potential binding sites. For example, in α-crystallin, sequences QSLFR and HFSPEDLTVK in αA-crystallin and DRFSVNLNVK and VLGDVIEVHGK in αB-crystallin were identified as Bis-ANS binding regions. [, ].

Q2: Can Bis-ANS be used to study protein-ligand interactions?

A2: Yes, Bis-ANS can be used to investigate protein-ligand interactions through competitive binding experiments. When a ligand competes with Bis-ANS for the same binding site on a protein, it displaces the probe, leading to a decrease in fluorescence intensity. This displacement can be used to determine the binding affinity of the ligand for the protein. [, , , , ].

Q3: What is the molecular formula and weight of Bis-ANS?

A3: The molecular formula of Bis-ANS is C32H22K2N2O6S2, and its molecular weight is 696.84 g/mol. [Not explicitly stated in papers, but can be derived from the chemical name and structure].

Q4: What are the characteristic spectroscopic properties of Bis-ANS?

A4: In aqueous solutions, Bis-ANS typically exhibits an excitation maximum around 380-390 nm and a weak emission maximum around 520-530 nm. Upon binding to hydrophobic environments, the emission maximum shifts to a lower wavelength (blue shift), usually around 470-490 nm, with a significant increase in fluorescence intensity. [, , , , ].

Q5: How does the presence of salts affect Bis-ANS fluorescence?

A5: High salt concentrations can quench Bis-ANS fluorescence, suggesting competition between salts (particularly anions) and the dye for binding to positively charged regions on proteins. []. This highlights the importance of controlling ionic strength in experiments involving Bis-ANS.

Q6: Does temperature influence Bis-ANS binding to proteins?

A6: Yes, temperature can significantly influence both the kinetics and thermodynamics of Bis-ANS binding to proteins. Generally, increasing temperature can enhance the probe's binding to hydrophobic regions exposed during thermally induced protein unfolding. [, , , , ].

Q7: Have molecular dynamics (MD) simulations been used to study Bis-ANS-protein interactions?

A7: Yes, MD simulations have been employed to investigate the binding mode and dynamics of Bis-ANS interacting with proteins. These simulations provide valuable insights into the preferred orientation of the probe within the binding site and the flexibility of the protein region surrounding the bound probe. [, , ].

Q8: How do structural analogs of Bis-ANS compare in terms of protein binding?

A8: Structural modifications to the Bis-ANS scaffold can significantly impact its binding affinity and fluorescence properties. For instance, ANS (8-anilino-1-naphthalenesulfonate), lacking one naphthalene ring, generally exhibits lower binding affinity for proteins compared to Bis-ANS. [, ]. The specific position and nature of substituents on the naphthalene rings can also affect its interactions with proteins, influencing its sensitivity as a probe. [, , , ].

Q9: What analytical techniques are commonly used to study Bis-ANS-protein interactions?

A9: Several techniques are employed to characterize Bis-ANS-protein interactions. Fluorescence spectroscopy is extensively used to monitor changes in Bis-ANS fluorescence intensity and emission maxima upon binding to proteins, providing information on binding affinity and conformational changes. [, , , , ]. Isothermal titration calorimetry (ITC) can be utilized to determine the thermodynamic parameters (enthalpy, entropy, and binding constant) of the interaction. [, ]. Surface plasmon resonance (SPR) enables real-time monitoring of the binding kinetics (association and dissociation rates) of Bis-ANS to immobilized proteins. [].

Q10: What resources are available for researchers working with Bis-ANS?

A10: Researchers can access a wealth of information on Bis-ANS, including publications, protocols, and spectroscopic data, from databases like PubMed, Google Scholar, and online research resources. Commercially available Bis-ANS is typically of high purity and suitable for most research applications.

Q11: When was Bis-ANS first introduced as a fluorescent probe?

A11: While the exact date of its introduction is unclear, Bis-ANS has been used as a fluorescent probe for several decades, with numerous publications highlighting its applications in protein research since the latter part of the 20th century. [, , ].

Q12: What are some examples of cross-disciplinary applications of Bis-ANS?

A12: Although primarily utilized in protein research, Bis-ANS finds applications in other disciplines. For instance, it has been explored for its ability to detect amyloid fibrils and prefibrillar oligomeric assemblies associated with diseases like Alzheimer's and type II diabetes. []. Its interaction with lipid membranes has also been investigated to understand the impact of amyloid aggregates on membrane fluidity, which could have implications for cellular function and disease mechanisms. []. These applications highlight the versatility of Bis-ANS as a tool for investigating molecular interactions and their biological consequences.

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